molecular formula C9H15NO B12887416 5-Isobutyl-3,4-dimethylisoxazole

5-Isobutyl-3,4-dimethylisoxazole

Cat. No.: B12887416
M. Wt: 153.22 g/mol
InChI Key: XESKNLNCOUOMTA-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in the field of organic chemistry. nih.gov This structural motif is found in a variety of natural products and serves as a cornerstone for the synthesis of numerous biologically active molecules. nih.gov The versatility of the isoxazole ring allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules such as β-hydroxycarbonyl compounds and γ-amino alcohols. nih.govbeilstein-journals.org

The significance of isoxazoles extends prominently into medicinal chemistry, where they form the core of many pharmaceutical agents. nih.gov The isoxazole nucleus is associated with a broad spectrum of biological activities, contributing to the development of drugs with diverse therapeutic applications. solubilityofthings.com The stability of the isoxazole ring, coupled with the potential for functionalization at its various positions, makes it an attractive framework for the design of novel compounds in drug discovery. solubilityofthings.com

Overview of Substituted Isoxazole Derivatives in Research

Research into substituted isoxazole derivatives has revealed that the nature and position of substituents on the isoxazole ring play a crucial role in determining their chemical properties and biological activities. chemimpex.com The modification of the isoxazole core with different functional groups allows for the fine-tuning of a molecule's characteristics.

The synthesis of substituted isoxazoles is a focal point of extensive research, with numerous methods developed to access a wide array of derivatives. organic-chemistry.org These methods include one-pot, multi-component reactions and 1,3-dipolar cycloadditions, which provide efficient pathways to di- and tri-substituted isoxazoles. organic-chemistry.orgthieme-connect.com For instance, the alkylation of existing isoxazole rings, such as 3,5-dimethylisoxazole (B1293586), has been explored to produce a variety of 5-alkyl-substituted derivatives. oup.com

The development of 3,4,5-trisubstituted isoxazoles is of particular interest due to the potential for creating highly diverse and complex molecular architectures. beilstein-journals.orgacs.org Research in this area focuses on achieving regioselective synthesis to control the precise placement of substituents on the isoxazole ring. acs.org

Structural Context of 5-Isobutyl-3,4-dimethylisoxazole

This compound is a trisubstituted isoxazole derivative. Its structure consists of a central isoxazole ring with methyl groups at positions 3 and 4, and an isobutyl group at position 5. The presence of these alkyl substituents defines its chemical character. The isobutyl and methyl groups contribute to the lipophilicity of the molecule, which influences its solubility in various solvents.

While specific synthetic routes for this compound are not widely documented, general methods for the synthesis of 3,4,5-trisubstituted isoxazoles can be considered. beilstein-journals.orgacs.org One potential approach involves the [3+2] cycloaddition of a suitably substituted nitrile oxide and a non-terminal alkyne. acs.org Another strategy could be the sequential alkylation of a pre-existing isoxazole precursor.

Table 1: Chemical Data for this compound

Identifier Value
IUPAC Name 5-isobutyl-3,4-dimethyl-1,2-oxazole
CAS Number 524729-21-3 bldpharm.com
Molecular Formula C9H15NO

| Canonical SMILES | CC1=C(C(=NO1)CC(C)C)C |

Table of Mentioned Compounds

Compound Name
This compound
3,5-dimethylisoxazole
β-hydroxycarbonyl compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,4-dimethyl-5-(2-methylpropyl)-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-6(2)5-9-7(3)8(4)10-11-9/h6H,5H2,1-4H3

InChI Key

XESKNLNCOUOMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)CC(C)C

Origin of Product

United States

Synthetic Methodologies for 5 Isobutyl 3,4 Dimethylisoxazole and Its Analogues

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is the cornerstone of synthesizing 5-isobutyl-3,4-dimethylisoxazole. The key methods for constructing this five-membered heterocycle are detailed below.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and versatile methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. This approach allows for the direct formation of the isoxazole or its isoxazoline (B3343090) precursor.

The direct synthesis of the isoxazole ring can be accomplished through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.netresearchgate.netmdpi.com For the synthesis of this compound, this would involve the reaction of isovaleronitrile (B1219994) oxide with 2-butyne. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride or by the dehydration of a primary nitroalkane. researchgate.net

The reaction proceeds via a concerted mechanism, where the nitrile oxide dipole adds across the carbon-carbon triple bond of the alkyne to form the aromatic isoxazole ring in a single step. The regioselectivity of the addition is a critical factor, which is influenced by both steric and electronic effects of the substituents on both the nitrile oxide and the alkyne. researchgate.net

Table 1: Hypothetical Reaction Parameters for Nitrile Oxide-Alkyne Cycloaddition

Nitrile Oxide PrecursorAlkyneSolventBase/Dehydrating AgentTemperature (°C)Yield (%)
Isovaleraldoxime2-ButyneTolueneN-Chlorosuccinimide/Et3N8075
1-Nitro-3-methylbutane2-ButyneDichloromethanePhenyl isocyanate2568

An alternative cycloaddition strategy involves the reaction of a nitrile oxide with an alkene to form a 4,5-dihydroisoxazole, also known as an isoxazoline. researchgate.netnih.gov This intermediate can then be oxidized to the corresponding isoxazole. For the synthesis of the target compound, isovaleronitrile oxide could be reacted with 2-butene (B3427860) to yield 5-isobutyl-3,4-dimethyl-4,5-dihydroisoxazole. Subsequent dehydrogenation would afford the final aromatic product.

This two-step process can sometimes offer advantages in terms of controlling stereochemistry at the C4 and C5 positions of the intermediate isoxazoline, which is then lost upon aromatization. The cycloaddition is typically highly regioselective and stereospecific. nih.gov

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides is a key consideration in the synthesis of substituted isoxazoles. researchgate.netnih.gov In the reaction of a nitrile oxide with an unsymmetrical alkyne or alkene, two regioisomers can potentially be formed. The outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Generally, in the reaction of an alkyne with a nitrile oxide, the carbon of the nitrile oxide bonds to the more sterically hindered carbon of the alkyne, and the oxygen of the nitrile oxide bonds to the less sterically hindered carbon.

For the synthesis of this compound from isovaleronitrile oxide and 2-butyne, the symmetry of the alkyne circumvents the issue of regioselectivity, leading to a single isoxazole product. However, when synthesizing analogues with different substituents at the 4- and 5-positions, careful consideration of the directing effects of these groups is necessary to achieve the desired regioisomer.

Condensation Reactions with Hydroxylamine (B1172632) and 1,3-Dicarbonyl Compounds

A classical and widely used method for the synthesis of isoxazoles is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. organic-chemistry.orgnih.gov To prepare this compound via this route, a suitable 1,3-dicarbonyl precursor is required. One plausible precursor would be 3-methyl-2,4-pentanedione. The reaction of this diketone with hydroxylamine would lead to the formation of 3,4,5-trimethylisoxazole. Subsequent functionalization at the 5-methyl position would be necessary to introduce the isobutyl group.

Alternatively, a more direct approach would involve the use of a 1,3-dicarbonyl compound that already contains the isobutyl moiety, such as 5-methyl-2,4-heptanedione. The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the initial condensation and the subsequent cyclization can be influenced by the reaction conditions, such as pH. nih.gov

Table 2: Representative 1,3-Dicarbonyl Precursors and Resulting Isoxazoles

1,3-Dicarbonyl CompoundResulting IsoxazoleReaction Conditions
3-Methyl-2,4-pentanedione3,4,5-TrimethylisoxazoleNH2OH·HCl, NaOAc, EtOH, reflux
5-Methyl-2,4-heptanedione5-Isobutyl-3-methylisoxazoleNH2OH·HCl, Pyridine, reflux

Cycloisomerization Approaches

More contemporary methods for isoxazole synthesis include cycloisomerization reactions, often catalyzed by transition metals. sigmaaldrich.com A common strategy involves the cyclization of α,β-acetylenic oximes. For the synthesis of this compound, a potential precursor would be the oxime of 5-methyl-3-hexyn-2-one. This substrate, upon treatment with a suitable catalyst, such as gold or palladium, would undergo cycloisomerization to form the desired isoxazole.

This methodology is advantageous as it allows for the construction of the isoxazole ring from acyclic precursors under relatively mild conditions. The substitution pattern on the final isoxazole is directly determined by the structure of the starting acetylenic oxime.

Metal-Catalyzed Synthetic Routes to Isoxazoles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoxazoles are no exception. A variety of metals, including palladium, copper, gold, and rhodium, have been employed to construct the isoxazole ring with high efficiency and regioselectivity. researchgate.netrsc.org These methods often involve cycloaddition reactions, cycloisomerizations, and cross-coupling strategies. researchgate.net

Palladium catalysts are particularly versatile in isoxazole synthesis. For instance, palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce isoxazole derivatives. Furthermore, palladium-catalyzed C-H activation and functionalization of pre-existing isoxazole rings offer a direct way to introduce substituents, though this is more commonly explored for arylation rather than alkylation.

Copper-catalyzed reactions are also prevalent, especially in [3+2] cycloaddition reactions between alkynes and in situ generated nitrile oxides. nih.gov This approach is highly reliable and exhibits a broad scope for both reaction components. Copper(I)-catalyzed procedures are known for their experimental convenience and can often be performed in aqueous solvents. nih.gov

Gold and rhodium catalysts are typically used in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. ijpca.org These reactions proceed under mild conditions and can be tailored to produce specific isomers. For example, AuCl3 has been shown to be effective in the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. ijpca.org

Table 1: Overview of Metal-Catalyzed Isoxazole Synthesis

Catalyst TypeReaction TypeKey Features
PalladiumFour-component coupling, C-H activationVersatile, good for complex derivatives.
Copper[3+2] CycloadditionHighly reliable, broad scope, often aqueous conditions. nih.gov
GoldCycloisomerization of acetylenic oximesMild conditions, high yields. ijpca.org
RhodiumCycloisomerization of acetylenic oximesMild conditions, good for specific isomers.

Metal-Free and Green Chemistry Approaches in Isoxazole Synthesis

Concerns over the cost, toxicity, and environmental impact of heavy metals have spurred the development of metal-free and green synthetic methodologies for isoxazole synthesis. rsc.orgnih.gov These approaches often utilize readily available reagents, employ environmentally benign solvents like water, and may be accelerated by alternative energy sources such as microwave or ultrasound irradiation. nih.govnih.govpreprints.org

One of the most common metal-free routes is the [3+2] cycloaddition of alkynes and nitrile oxides, where the nitrile oxide is generated in situ from aldoximes using mild oxidizing agents. rsc.org The use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can promote this reaction without the need for a metal. nih.gov

Green chemistry principles are further embodied in solvent-free reactions or the use of water as a solvent. nih.gov For instance, the synthesis of 5-arylisoxazole derivatives can be achieved by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without any catalyst. Ionic liquids have also been explored as recyclable and environmentally friendly reaction media for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine. nih.gov

Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools to accelerate reaction rates, improve yields, and reduce side product formation in isoxazole synthesis. preprints.orgmdpi.com These techniques enhance energy efficiency and align with the principles of green chemistry. nih.gov

Table 2: Comparison of Green Chemistry Approaches for Isoxazole Synthesis

ApproachKey FeaturesAdvantages
Metal-Free [3+2] Cycloaddition Utilizes organocatalysts or mild oxidants. rsc.orgAvoids heavy metal contamination.
Aqueous Synthesis Uses water as the solvent. nih.govEnvironmentally benign, safe.
Ionic Liquids Employs ionic liquids as recyclable solvents. nih.govRecyclability, low volatility.
Microwave/Ultrasound Uses alternative energy sources. preprints.orgmdpi.comFaster reactions, higher yields, energy efficient.

Functionalization and Derivatization Strategies for Isoxazoles

The synthesis of specifically substituted isoxazoles like this compound often involves a stepwise approach, starting with the construction of a core intermediate followed by the introduction of the desired substituents.

Synthesis of 3,4-Dimethylisoxazole as a Core Intermediate

The 3,4-dimethylisoxazole core is a crucial building block. A common method for its synthesis involves the condensation of a β-dicarbonyl compound, in this case, 3-methyl-2,4-pentanedione, with hydroxylamine. The regioselectivity of this reaction can be influenced by the reaction conditions.

Another approach involves the reaction of butene-2 with nitrosyl chloride to form a nitrosochloride addition compound, which is then reacted with an alkali metal cyanide to yield 5-amino-3,4-dimethylisoxazole. google.com The amino group can then be subsequently removed or replaced. A more direct synthesis of 3-amino-4,5-dimethylisoxazole has been reported from 2-methyl-2-butenenitrile and acetohydroxamic acid, providing an alternative route to a closely related core. acs.org

Introduction of the 5-Isobutyl Moiety via Specific Alkylation or Coupling Reactions

Once the 3,4-dimethylisoxazole core is obtained, the isobutyl group needs to be introduced at the C5 position. This can be challenging due to the potential for reaction at other sites.

Direct Alkylation: Direct alkylation of a C5-unsubstituted 3,4-dimethylisoxazole is generally not feasible due to the low nucleophilicity of the isoxazole ring. beilstein-journals.org

Cross-Coupling Reactions: A more effective strategy involves the use of transition metal-catalyzed cross-coupling reactions. This typically requires the synthesis of a 5-halo-3,4-dimethylisoxazole intermediate. This halogenated isoxazole can then undergo coupling with an isobutyl-containing organometallic reagent.

Negishi Coupling: This reaction would involve the coupling of a 5-haloisoxazole with an isobutylzinc reagent, catalyzed by a palladium or nickel complex. researchgate.net

Kumada Coupling: This involves the reaction of a 5-haloisoxazole with an isobutyl Grignard reagent (isobutylmagnesium bromide) in the presence of a palladium or nickel catalyst. nih.gov

Suzuki Coupling: While more common for aryl-aryl couplings, Suzuki reactions can also be used for alkyl-aryl couplings. This would involve coupling a 5-haloisoxazole with an isobutylboronic acid or ester. The synthesis of 3,5-dimethylisoxazole (B1293586) derivatives has been achieved via Suzuki cross-coupling. nih.gov

A direct C5-alkylation of oxazoles using alkylboronic acids has been reported, which could potentially be adapted for isoxazoles. researchgate.net

Asymmetric Synthetic Strategies for Chiral Isoxazole Derivatives

The development of asymmetric methods to synthesize chiral isoxazole derivatives is of great interest, particularly for pharmaceutical applications. nih.govnih.gov These strategies aim to control the stereochemistry of substituents on the isoxazole ring or on side chains attached to it.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of isoxazoles. Chiral bifunctional catalysts, such as squaramides and thioureas, have been successfully employed in domino reactions to construct complex chiral isoxazole-containing molecules with high enantioselectivity. rsc.org For example, a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed to produce isoxazole-containing spirooxindoles. rsc.org

Chiral Lewis acid catalysis is another important approach. Chiral metal complexes can be used to catalyze [3+2] cycloaddition reactions between nitrile oxides and alkenes, leading to enantiomerically enriched isoxazolines, which can be subsequently oxidized to isoxazoles. nih.gov

Chemoenzymatic methods, utilizing enzymes such as lipases for kinetic resolution of racemic isoxazole derivatives, also provide access to enantiopure compounds. acs.org

Table 3: Asymmetric Strategies for Chiral Isoxazole Synthesis

StrategyCatalyst/ReagentKey Features
Organocatalysis Chiral squaramides, thioureas. rsc.orgMetal-free, high enantioselectivity in domino reactions.
Chiral Lewis Acid Catalysis Chiral metal complexes. nih.govCatalytic control of stereochemistry in cycloadditions.
Chemoenzymatic Resolution Lipases. acs.orgEnzymatic separation of enantiomers.

Comparative Analysis of Synthetic Pathway Efficiency and Selectivity

The choice of a synthetic pathway for this compound depends on several factors, including cost, scalability, environmental impact, and the desired purity of the final product.

Metal-Catalyzed vs. Metal-Free Routes: Metal-catalyzed reactions often offer high yields and excellent regioselectivity under mild conditions. researchgate.net However, the cost of the catalyst, the need for anaerobic conditions, and the potential for metal contamination in the final product are significant drawbacks, particularly in pharmaceutical manufacturing. rsc.org Metal-free methods, while sometimes requiring harsher conditions or longer reaction times, are generally more cost-effective and environmentally friendly. rsc.org The development of highly active organocatalysts is bridging the efficiency gap between these two approaches.

Green Chemistry Approaches: The adoption of green chemistry principles, such as the use of water as a solvent or microwave/ultrasound assistance, significantly improves the sustainability of isoxazole synthesis. nih.gov These methods often lead to higher atom economy, reduced waste generation, and lower energy consumption compared to traditional methods. nih.gov For example, ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and increase yields. mdpi.com

Selectivity: Regioselectivity is a critical consideration in isoxazole synthesis, particularly in cycloaddition and condensation reactions. The choice of catalyst, solvent, and reaction conditions can profoundly influence the isomeric distribution of the products. Metal-catalyzed reactions often provide superior control over regioselectivity compared to their uncatalyzed counterparts. nih.gov In functionalization reactions, the directing effects of existing substituents on the isoxazole ring play a crucial role in determining the position of new functional groups.

Chemical Reactivity and Transformations of 5 Isobutyl 3,4 Dimethylisoxazole

Ring-Opening Reactions and Mechanistic Pathways

The isoxazole (B147169) ring, while possessing a degree of aromatic stability, can undergo ring-opening reactions under various conditions, a characteristic attributed to the inherent weakness of the N-O bond. researchgate.net This susceptibility to cleavage makes isoxazoles valuable synthetic intermediates, as the ring can be opened to reveal difunctionalized compounds. researchgate.net

Ring-opening can be initiated by several methods, including reduction, treatment with base, and transition metal catalysis. Reductive cleavage, often employing catalytic hydrogenation, typically results in the formation of enaminoketones. clockss.org Base-induced ring-opening is also a common transformation for isoxazoles, particularly those with acidic protons.

Transition metals play a significant role in mediating the ring cleavage of isoxazoles, often leading to complex and synthetically useful molecular rearrangements. For instance, reactions of 5-substituted 3-alkylisoxazoles with a tetrasulfur tetranitride antimony pentachloride complex can lead to ring cleavage and the formation of 1,2,5-thiadiazoles. lookchem.com Gold-catalyzed annulations of ynamides with 3,5-dimethylisoxazoles proceed via ring-opening of the isoxazole to form an α-imino gold carbene intermediate, which then undergoes further cyclization. rsc.org These reactions highlight the utility of transition metals in activating the isoxazole ring towards cleavage and subsequent functionalization.

The mechanistic pathways of these ring-opening reactions are diverse. In base-catalyzed processes, deprotonation at a position adjacent to the ring can initiate a cascade of electronic rearrangements leading to N-O bond scission. In transition metal-mediated reactions, the metal center can coordinate to the isoxazole, weakening the N-O bond and facilitating its cleavage to form reactive intermediates. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring can participate in both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the substituents present. Generally, electrophilic aromatic substitution reactions on isoxazoles occur preferentially at the C-4 position. researchgate.net The presence of electron-donating alkyl groups, such as the two methyl groups and the isobutyl group in 5-isobutyl-3,4-dimethylisoxazole, is expected to activate the ring towards electrophilic attack.

Nucleophilic aromatic substitution is also possible, particularly when a good leaving group is present at the C-3 or C-5 position. researchgate.net While this compound itself does not possess a leaving group on the ring, derivatization could introduce one, opening up possibilities for nucleophilic substitution.

Functional Group Transformations on the Alkyl Substituents

The alkyl groups attached to the isoxazole ring provide further sites for chemical modification.

The methyl groups on the isoxazole ring, particularly the one at the C-5 position, can be activated for deprotonation by strong bases like butyllithium (B86547) or sodium amide. clockss.orgthieme-connect.de This generates a lithiated or sodiated intermediate that can react with various electrophiles. Studies on 3,5-dimethylisoxazole (B1293586) have shown that the C-5 methyl group is more readily deprotonated than the C-3 methyl group. clockss.org This regioselectivity is attributed to the greater stability of the resulting carbanion at the C-5 position.

This principle suggests that for this compound, the methyl group at the C-3 position would be the primary site of deprotonation and subsequent functionalization, given that the C-5 position is occupied by the isobutyl group.

The isobutyl group at the C-5 position can also undergo functionalization, although it is generally less reactive than the methyl groups towards deprotonation. Standard free-radical halogenation could potentially introduce functionality onto the isobutyl chain. Oxidative conditions could also be employed to modify the isobutyl group, though care must be taken to avoid unwanted reactions with the isoxazole ring.

The regioselectivity of derivatization reactions on this compound is a crucial aspect of its chemistry. As mentioned, metalation and subsequent electrophilic quench are expected to occur selectively at the C-3 methyl group. researchgate.net Electrophilic attack on the isoxazole ring itself is predicted to take place at the C-4 position.

The directing effects of the substituents play a key role. The two methyl groups and the isobutyl group are all electron-donating, which collectively influences the electron density distribution in the isoxazole ring and the acidity of the methyl protons.

Transition Metal-Mediated Transformations

Transition metals are instrumental in a variety of transformations involving isoxazoles, including cross-coupling reactions and ring-opening/rearrangement cascades. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, can be used to form new carbon-carbon bonds at halogenated positions of the isoxazole ring. While this compound is not halogenated, it could be a substrate for C-H activation/functionalization reactions catalyzed by transition metals.

For instance, palladium-catalyzed direct arylation has been used to functionalize the C-H bonds of heteroarenes, including 3,5-dimethylisoxazole. rsc.orgrsc.org Such methods could potentially be applied to this compound to introduce aryl groups at specific positions. Furthermore, as discussed in the context of ring-opening reactions, metals like gold and complexes of antimony can mediate profound skeletal rearrangements of the isoxazole core. lookchem.comrsc.org

Rearrangement Reactions of Isoxazoles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to rearrangement reactions that typically involve the cleavage of the weak N-O bond. These reactions are synthetically valuable as they allow for the conversion of the isoxazole scaffold into other important heterocycles like oxazoles, pyrazoles, and pyridines. The specific outcome of a rearrangement is often dictated by the substitution pattern on the isoxazole ring and the reaction conditions applied.

Photochemical Rearrangements

One of the most studied transformations of isoxazoles is their photochemical rearrangement. nih.govacs.org Upon irradiation with UV light (typically in the range of 200–330 nm), isoxazoles can isomerize into various other heterocyclic systems. nih.gov

The most common photochemical transformation is the isoxazole-to-oxazole rearrangement. nih.govacs.org This process is initiated by the homolytic cleavage of the N-O bond, which is the weakest bond in the ring. This cleavage leads to the formation of a diradical species, which then rearranges to a key acyl azirine intermediate. nih.govirispublishers.com Subsequent ring expansion of the acyl azirine affords the corresponding oxazole (B20620). irispublishers.com

Recent advancements have utilized continuous flow reactor technology combined with medium-pressure mercury lamps to facilitate this photoisomerization, allowing for scalable synthesis of druglike oxazoles in high yields and short reaction times. nih.gov

Furthermore, these photochemical processes can be extended to synthesize other heterocycles. The acyl azirine intermediate can also lead to the formation of ketenimines, especially in trisubstituted isoxazoles. acs.org These ketenimines are valuable, isolable intermediates that can react with nucleophiles like hydrazines to generate highly functionalized pyrazoles, demonstrating a useful heterocyclic transposition methodology. nih.gov

Isoxazole ReactantConditionsIntermediate(s)Product(s)Reference(s)
Trisubstituted IsoxazolesUV light (200–330 nm), flow reactorAcyl azirineOxazoles nih.gov
Trisubstituted IsoxazolesUV light, medium-pressure Hg-lamp, flowKetenimineHighly functionalized Pyrazoles (with hydrazine) nih.govacs.org
2,3-annulated 2,3-dihydroisoxazolesIrradiationAcyl aziridinesAzomethine ylides rsc.org

Thermal and Base-Catalyzed Rearrangements

Thermal conditions can also induce rearrangements of the isoxazole ring. For instance, 3-acylamino-5-methylisoxazoles undergo thermal rearrangement to form 2-acylaminooxazoles. nih.gov This transformation, when base-catalyzed, proceeds via the Boulton-Katritzky rearrangement mechanism. The reaction involves the formation of a 3-acetonyl-1,2,4-oxadiazole (B8621924) as an intermediate, which then rearranges to the more stable oxazole product at higher temperatures. nih.gov

In addition to heat, the presence of a base can facilitate the rearrangement of isoxazoles to oxazoles under milder conditions than purely thermal methods. rsc.org For example, treatment of certain isoxazoles with bases like cesium carbonate in aprotic solvents can induce a rearrangement to the corresponding oxazole. The proposed mechanism also involves an azirine intermediate, similar to the photochemical pathway, which then undergoes a 6π electrocyclic ring closure to form the oxazole ring. rsc.org

Another notable rearrangement is the conversion of isoxazoles into substituted pyridines. This can be achieved through an inverse electron-demand hetero-Diels-Alder reaction. When isoxazoles lacking a substituent at the 5-position are treated with enamines in the presence of a Lewis acid like TiCl₄(THF)₂, they can be converted into pyridines in a highly regioselective manner. rsc.org

Isoxazole ReactantConditionsRearrangement TypeProduct(s)Reference(s)
3-Acylamino-5-methylisoxazolesBasic or Neutral, HeatBoulton-Katritzky (Cascade BK-MNAC)2-Acylaminooxazoles nih.gov
TetrahydrobenzisoxazolesCs₂CO₃, THF, refluxBase-catalyzed (via azirine)Tetrahydrobenzoxazoles rsc.org
Isoxazoles (unsubstituted at C5)Enamines, TiCl₄(THF)₂, titanium powderInverse electron-demand Diels-AlderSubstituted Pyridines rsc.org
Dihydrobenzo[d]isoxazolesThermalThermal RearrangementDihydrobenzo[d]oxazoles acs.org

Metal-Catalyzed Rearrangements

Transition metals can also catalyze the rearrangement of isoxazole derivatives. Ruthenium(II) catalysts have been shown to be effective in the rearrangement of 4-alkylidene-isoxazol-5(4H)-ones. acs.orgnih.gov Depending on the substituent on the alkylidene group, this reaction can yield either pyrazole-4-carboxylic acids or isoxazole-4-carboxylic acids. acs.orgnih.gov The reaction is proposed to proceed through a ring-opening, non-decarboxylative pathway involving a vinyl Ru-nitrenoid intermediate, which then undergoes cyclization to form the rearranged product. acs.org The presence of an intramolecular hydrogen bond in the starting material is key to directing the reaction towards this pathway. nih.gov

Isoxazole ReactantCatalystConditionsProposed IntermediateProduct(s)Reference(s)
4-(2-hydroaminoalkylidenyl)-isoxazol-5(4H)-ones[RuCl₂(p-cymene)]₂MeCN, 70°C or DMSO, 120°CVinyl Ru-nitrenoidPyrazole-4-carboxylic acids acs.orgnih.gov
4-(2-hydroxyalkylidenyl)-isoxazol-5(4H)-ones[RuCl₂(p-cymene)]₂MeCN, 70°C or DMSO, 120°CVinyl Ru-nitrenoidIsoxazole-4-carboxylic acids acs.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Isobutyl 3,4 Dimethylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 5-isobutyl-3,4-dimethylisoxazole provides crucial information about the number, environment, and connectivity of protons in the molecule. The expected signals would correspond to the protons of the two methyl groups attached to the isoxazole (B147169) ring and the protons of the isobutyl group at the 5-position.

Isobutyl Group Protons : The isobutyl group would exhibit a characteristic set of signals: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the isoxazole ring.

Methyl Group Protons : The two methyl groups at positions 3 and 4 of the isoxazole ring would each appear as a singlet, though their chemical shifts would differ slightly due to their distinct electronic environments.

A study on the alkylation of 3,5-dimethylisoxazole (B1293586) reported the synthesis of 3-methyl-5-isobutylisoxazole, a structurally related compound. oup.com While not identical, the reported NMR data for the isobutyl group in that molecule can provide an estimate for the expected chemical shifts in this compound.

Detailed analysis of chemical shifts and spin-spin coupling patterns allows for the unambiguous assignment of each proton signal to its corresponding position in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Isobutyl -CH(CH₃)₂~0.9Doublet
Isobutyl -CH(CH₃)₂~1.9Multiplet
Isobutyl -CH₂-~2.5Doublet
3-CH₃~2.2Singlet
4-CH₃~2.0Singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Isoxazole Ring Carbons : The three carbon atoms of the isoxazole ring (C3, C4, and C5) will resonate in the downfield region of the spectrum due to their sp² hybridization and proximity to the electronegative oxygen and nitrogen atoms. A study on a related 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine derivative showed the isoxazole ring carbons at approximately 113.30 ppm (C4), 158.21 ppm (C3), and 174.45 ppm (C5). nih.gov

Isobutyl Group Carbons : The four carbons of the isobutyl group will appear in the upfield region of the spectrum.

Methyl Group Carbons : The two methyl carbons attached to the isoxazole ring will also have characteristic upfield chemical shifts. For the aforementioned cytisine (B100878) derivative, the methyl carbons were observed at 11.04 ppm and 12.95 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Isobutyl -CH(C H₃)₂~22
Isobutyl -C H(CH₃)₂~28
Isobutyl -C H₂-~35
3-C H₃~10
4-C H₃~8
C3~158
C4~114
C5~175

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine and methylene protons of the isobutyl group, as well as between the methine and the terminal methyl protons of the isobutyl group. This helps to confirm the structure of the alkyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each signal in the 2D spectrum links a specific proton to the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals. For example, the singlet at ~2.2 ppm would correlate with the carbon signal at ~10 ppm, confirming the C3-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for piecing together the molecular skeleton. For instance, the protons of the 3-methyl group would show a correlation to the C4 carbon, and the methylene protons of the isobutyl group would show correlations to the C5 and C4 carbons of the isoxazole ring, confirming the attachment point of the isobutyl substituent.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. nih.govscienceopen.comyoutube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₉H₁₅NO). researchgate.net

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of substituents. For this compound, characteristic fragments would likely arise from the loss of the isobutyl group or parts of it, as well as cleavage of the isoxazole ring.

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the planarity of the isoxazole ring and provide the exact spatial arrangement of the isobutyl and dimethyl substituents. Studies on similar isoxazole derivatives have utilized X-ray crystallography to confirm their molecular structures. researchgate.netacs.orgrsc.org For example, the crystal structure of a related compound, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, revealed details about the planarity and bond angles of the dimethylisoxazole ring. researchgate.net

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands:

C=N and C=C Stretching : The isoxazole ring contains both C=N and C=C double bonds, which would give rise to absorption bands in the 1650-1550 cm⁻¹ region.

C-H Stretching : The C-H stretching vibrations of the methyl and isobutyl groups would appear in the 3000-2850 cm⁻¹ range.

C-O Stretching : The C-O stretching vibration within the isoxazole ring would be observed in the fingerprint region, typically around 1250-1000 cm⁻¹.

The NIST Chemistry WebBook contains an IR spectrum for the related compound 3,5-dimethylisoxazole-4-carboxylic acid, which shows characteristic peaks for the isoxazole ring and its substituents. nist.gov These data can serve as a reference for interpreting the IR spectrum of this compound.

Computational Chemistry and Theoretical Studies of 5 Isobutyl 3,4 Dimethylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules, including isoxazole (B147169) derivatives. This approach is favored for its balance of computational cost and accuracy. DFT calculations can elucidate mechanistic features, selectivity, and the effect of substituents in chemical reactions. researchgate.net For instance, studies on related dimethylisoxazole compounds have used DFT to explore reaction mechanisms, such as gold-catalyzed annulations, by mapping the potential energy surface. rsc.org

The application of DFT to 5-Isobutyl-3,4-dimethylisoxazole would involve optimizing its three-dimensional geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated. These calculations are crucial for predicting how the molecule will behave in different chemical environments. For example, DFT is used to rationalize regio- and chemoselectivity in reactions by analyzing the distortion and interaction energies of reactants and transition states. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Isoxazole Derivatives Note: This table presents typical data obtained from DFT calculations for related heterocyclic compounds, illustrating the type of information generated in such studies.

ParameterTypical Value RangeSignificance
Total Energy (Hartree)VariesRepresents the total electronic energy of the molecule at 0 K.
Dipole Moment (Debye)1.0 - 5.0Indicates the polarity of the molecule, affecting solubility and intermolecular forces.
Bond Lengths (Å)1.2 - 1.5Provides precise distances between atoms in the optimized geometry. researchgate.net
Bond Angles (°)109 - 120Defines the geometry and steric environment around each atom. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. youtube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For a molecule like this compound, analyzing the spatial distribution of its HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Data for Organic Heterocycles Note: This table shows representative FMO energy values for similar organic molecules as determined by computational methods. The specific values for this compound would require dedicated calculation.

OrbitalEnergy (eV)Role in Reactivity
HOMO-6.0 to -8.0Electron-donating capability (nucleophilicity).
LUMO-1.0 to +1.0Electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)5.0 to 7.0Indicator of chemical stability and reactivity. researchgate.netmdpi.com

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for understanding how a molecule like this compound might interact with and adsorb to surfaces or bind to biological macromolecules like proteins.

In the context of drug discovery, MD simulations can elucidate the binding modes and mechanisms of inhibitors with their target proteins. acs.org For an isoxazole-containing compound, simulations could model its entry into a protein's binding site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. acs.orguni-halle.de The stability of these interactions over the simulation time (often nanoseconds to microseconds) provides an estimate of the binding affinity. Such computational insights are crucial for rationalizing the selectivity of a compound and guiding the design of more potent analogs. acs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a detailed map of the reaction pathway can be constructed.

For isoxazole derivatives, computational studies have been instrumental in understanding thermal and photochemical rearrangements, as well as metal-catalyzed reactions. rsc.orgresearchgate.net For example, DFT calculations have been used to investigate the pyrolysis of isoxazoles, identifying key intermediates like vinylnitrenes and tracing the pathways leading to various rearrangement products. researchgate.net Similarly, the mechanism of gold-catalyzed reactions of ynamides with dimethylisoxazoles has been computationally explored, revealing the step-by-step process, including the initial nucleophilic attack, N-O bond cleavage, and subsequent cyclization events. rsc.org These studies provide a molecular-level understanding of why certain products are formed preferentially.

Table 3: Example of Calculated Energy Barriers in a Reaction Involving Dimethylisoxazole Source: Adapted from computational studies on gold(I)-catalyzed annulation of ynamides with 3,5-dimethylisoxazoles. rsc.org

Reaction StepTransition StateActivation Barrier (kcal/mol)Description
6π-ElectrocyclizationTS7a2.8Formation of a seven-membered ring intermediate.
aza-Nazarov CyclizationTS8a7.1A competing pathway leading to a five-membered ring.

Structure-Activity Relationship (SAR) Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are integral to modern SAR, enabling the rational design of new compounds with improved properties.

For this compound, computational SAR would involve creating a model of its interaction with a specific biological target. This is often achieved through molecular docking, which predicts the preferred orientation of the molecule within a binding site. uni-halle.de Based on this model, modifications to the isoxazole core, the isobutyl group, or the methyl substituents can be evaluated in silico. For example, studies on related isoxazole-containing inhibitors have shown that the isoxazole ring can act as an acetyl-lysine mimic, forming crucial hydrogen bonds with target proteins. nih.gov Computational analysis can predict how changing the size or electronic properties of the isobutyl group might enhance or disrupt these favorable interactions, thus guiding synthetic efforts toward more potent and selective compounds. nih.govresearchgate.net

Table 4: Structural Components of this compound and Potential Focus for SAR Studies

Structural MoietyPotential Role in ActivityFocus of Computational SAR
3,4-Dimethylisoxazole Core Scaffold, hydrogen bonding, cation-π interactions. uni-halle.denih.govModifying methyl groups; exploring alternative heterocyclic scaffolds.
5-Isobutyl Group Hydrophobic interactions; filling a specific pocket in the binding site.Varying alkyl chain length and branching (e.g., propyl, tert-butyl).
Overall Conformation Determines fit within the binding site.Analyzing torsional angles and steric hindrance to optimize binding geometry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Isobutyl-3,4-dimethylisoxazole derivatives?

  • Methodological Answer : The most widely used approach involves condensation reactions of 5-amino-3,4-dimethylisoxazole with aromatic aldehydes under reflux conditions. For example, Schiff base derivatives are synthesized by refluxing equimolar ratios of 5-amino-3,4-dimethylisoxazole and aldehydes (e.g., 4-bromo-, 4-chloro-, or 4-nitrobenzaldehyde) in ethanol for 5 hours, yielding products with >75% efficiency after recrystallization . Key steps include:

  • Solvent Selection : Ethanol is preferred due to its polarity and boiling point.
  • Purification : Recrystallization from methanol or ethanol ensures high purity.
  • Characterization : IR spectroscopy confirms imine formation (C=N stretch at ~1523–1568 cm⁻¹) , while NMR identifies aromatic and methyl protons (e.g., δ2.25 ppm for N–CH3) .

Q. What characterization techniques are essential for confirming the structure of isoxazole derivatives?

  • Methodological Answer : A multi-technique approach is critical:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1523 cm⁻¹, C=O at ~1710 cm⁻¹ in acetylated derivatives) .
  • NMR Spectroscopy : Distinguishes between isomers (e.g., singlet for NH2 at δ6.1 ppm in 4-arylazo derivatives) .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., dihedral angles between isoxazole and aromatic rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between expected and observed data often arise from isomerism or unexpected side reactions. For example:

  • Isomer Discrimination : In 4-arylazo derivatives, IR bands at ~1710 cm⁻¹ (vs. 1660 cm⁻¹ for alternative isomers) confirm the correct product .
  • Multi-Technique Validation : Combine NMR, IR, and crystallography. For instance, crystallographic data in validated the E-configuration of a Schiff base, resolving ambiguity from NMR alone.
  • Computational Modeling : Use density functional theory (DFT) to predict spectral properties and compare with experimental results.

Q. What strategies optimize crystallographic refinement of isoxazole derivatives using SHELX?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement. Key considerations include:

  • Hydrogen Atom Placement : Assign geometrically (C–H = 0.93–0.96 Å) with riding models (Uiso(H) = 1.2–1.5Ueq(C)) to reduce overparameterization .
  • Validation Tools : Analyze residual density maps to detect missed solvent molecules or disorder.
  • High-Resolution Data : Use synchrotron sources for twinned or low-quality crystals to improve R-factors .

Q. How can hydrogen bonding patterns in isoxazole crystals inform supramolecular design?

  • Methodological Answer : Graph set analysis (Etter’s method) classifies hydrogen-bonding motifs. For example:

  • Intramolecular Bonds : In Schiff bases, O–H⋯N bonds form S(6) ring motifs, stabilizing planar configurations .
  • Intermolecular Interactions : π–π stacking (centroid distances ~3.52 Å) and C–H⋯O bonds drive crystal packing, as seen in .
  • Design Applications : Modify substituents (e.g., methoxy groups) to tune interaction strengths for targeted crystal engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.